
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- is a complex organic compound that features a benzoic acid core substituted with bromine, fluorine, and triethylsilyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- typically involves multiple steps. One common method starts with the bromination of a difluorobenzoic acid derivative. The triethylsilyl group is then introduced through a silylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is useful for forming carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The conditions often involve the use of catalysts such as palladium or nickel, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- exerts its effects depends on its specific application. In chemical reactions, the triethylsilyl group can act as a protecting group, while the bromine and fluorine atoms can participate in various substitution and coupling reactions. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-bromo-: Similar in structure but lacks the fluorine and triethylsilyl groups.
Benzoic acid, 3,5-difluoro-: Lacks the bromine and triethylsilyl groups.
Benzoic acid, 4-(triethylsilyl)-: Lacks the bromine and fluorine groups
Uniqueness
Benzoic acid, 2-bromo-3,5-difluoro-4-(triethylsilyl)- is unique due to the combination of bromine, fluorine, and triethylsilyl groups on the benzoic acid core. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthetic chemistry and materials science .
Properties
CAS No. |
651027-12-2 |
|---|---|
Molecular Formula |
C13H17BrF2O2Si |
Molecular Weight |
351.26 g/mol |
IUPAC Name |
2-bromo-3,5-difluoro-4-triethylsilylbenzoic acid |
InChI |
InChI=1S/C13H17BrF2O2Si/c1-4-19(5-2,6-3)12-9(15)7-8(13(17)18)10(14)11(12)16/h7H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
FQCRIUFAVWYDNS-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=C(C=C(C(=C1F)Br)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



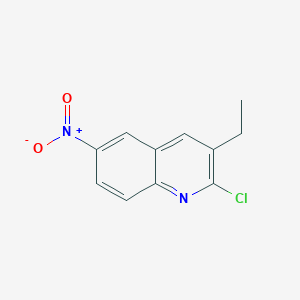

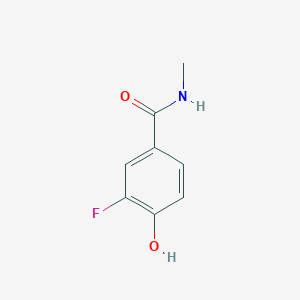
![N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide](/img/structure/B12597637.png)
![5-Chloro-2-hydroxy-N-[3-(3-phenylpropoxy)phenyl]benzamide](/img/structure/B12597639.png)

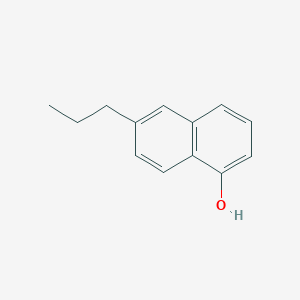
![[(1,3,5-Tri-tert-butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde](/img/structure/B12597663.png)

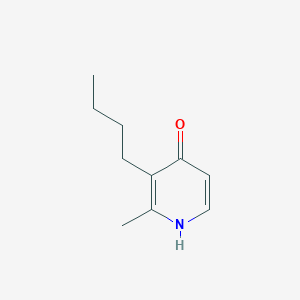
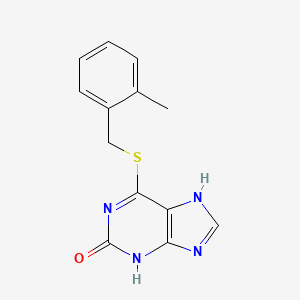
![6-(Cyclohex-1-en-1-yl)-5-sulfanyl-1-azabicyclo[3.2.0]heptane-2-thione](/img/structure/B12597694.png)

